molecular formula C24H23N5O2 B2748304 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-88-0

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2748304
CAS No.: 887458-88-0
M. Wt: 413.481
InChI Key: MMMFSLNQKWYOFQ-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinoline moiety, a pyrazolo[3,4-d]pyrimidine core, and a dimethylphenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a Pfitzinger reaction, where isatin reacts with an arylamine in the presence of a base.

    Construction of the Pyrazolo[3,4-d]pyrimidine Core: This core structure can be formed by the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the quinoline moiety with the pyrazolo[3,4-d]pyrimidine core using a suitable linker, such as an oxoethyl group, under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline or pyrazolo[3,4-d]pyrimidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyrazolo[3,4-d]pyrimidine rings are replaced by other substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors involved in various biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to the modulation of cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 1-(2,4-dimethylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include other pyrazolo[3,4-d]pyrimidine derivatives and quinoline-based compounds. These compounds share structural similarities but may differ in their substituents and biological activities. Some examples include:

    Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with different substituents on the pyrazolo[3,4-d]pyrimidine core, such as alkyl, aryl, or heteroaryl groups.

    Quinoline-Based Compounds: Compounds with various functional groups on the quinoline ring, such as halogens, alkyl, or hydroxyl groups.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-9-10-20(17(2)12-16)29-23-19(13-26-29)24(31)27(15-25-23)14-22(30)28-11-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-10,12-13,15H,5,7,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMFSLNQKWYOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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